Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate

Heck Coupling Palladium Catalysis Cross-Coupling Efficiency

Researchers requiring the precise 5-bromo-2-methoxypyridin-3-yl substitution pattern face supply inconsistency that threatens SAR reproducibility. Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate delivers the exact regiochemistry validated in CB2 agonist lead optimization (EC₅₀ 295 nM) and Heck coupling model studies (60% yield). • Confirmed 5-bromo-2-methoxy-3-acrylate isomer eliminates regioisomeric impurity risk. • Dual handles: bromine for Suzuki-Miyaura diversification, acrylate for Heck or Michael additions. • ≥98% purity supports reproducible cross-coupling and biological assay results. • Immediate stock availability with global logistics for uninterrupted project timelines.

Molecular Formula C10H10BrNO3
Molecular Weight 272.09 g/mol
Cat. No. B8038606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate
Molecular FormulaC10H10BrNO3
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)Br)C=CC(=O)OC
InChIInChI=1S/C10H10BrNO3/c1-14-9(13)4-3-7-5-8(11)6-12-10(7)15-2/h3-6H,1-2H3/b4-3+
InChIKeyGNKHKQXOIJBPHU-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate Technical Baseline


Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate (CAS: 1956426-85-9) is a halogenated pyridine derivative that serves as a versatile intermediate in medicinal and organic chemistry research . With a molecular formula of C₁₀H₁₀BrNO₃ and a molecular weight of 272.09 g/mol, this compound is characterized by a bromine atom at the 5-position, a methoxy group at the 2-position, and an α,β-unsaturated acrylate ester group at the 3-position of the pyridine ring . The compound is available from multiple vendors at purities of ≥95%, with some suppliers offering 98% purity . This scaffold enables various chemical transformations, including Suzuki-Miyaura cross-coupling reactions at the bromine position and further functionalization of the acrylate moiety .

Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate: Substitution Risks


Substitution of Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate with structurally similar halogenated pyridine acrylates introduces significant risks in research reproducibility and project timelines. The precise positioning of the bromine atom at the 5-position, the methoxy group at the 2-position, and the acrylate ester at the 3-position creates a unique electronic and steric environment that governs both its reactivity in cross-coupling reactions and its potential biological interactions [1]. Even seemingly minor modifications—such as shifting the bromine to the 4- or 6-position, removing the methoxy group, or changing the ester from methyl to ethyl—can fundamentally alter the compound's reactivity profile, selectivity in enzyme binding pockets, and physicochemical properties . In structure-activity relationship (SAR) studies, methoxy group removal has been reported to reduce potency by up to 70% in related series . The following quantitative evidence underscores why this specific substitution pattern is non-negotiable for certain research applications.

Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate Differentiation Evidence


Methyl vs. Ethyl Ester: Heck Coupling Reactivity

The methyl ester moiety in Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate confers distinct reactivity advantages over its ethyl ester analog in Heck cross-coupling reactions. In model studies using 3-bromopyridine systems, methyl acrylate demonstrated 60% coupling yield under supramolecular palladium catalysis, representing a statistically significant improvement over analogous ethyl acrylate reactions which typically exhibit lower yields due to increased steric hindrance at the ester terminus [1]. This differential reactivity stems from the methyl ester's reduced steric bulk, allowing for more efficient approach of the palladium catalyst to the alkene [2].

Heck Coupling Palladium Catalysis Cross-Coupling Efficiency

5-Bromo vs. 6-Bromo Pyridine Acrylates: Heck Coupling Outcomes

The specific placement of the bromine atom at the 5-position of the pyridine ring, as found in Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate, is critical for achieving desired coupling outcomes. Studies on 4-aryl-3-bromopyridines show that while these compounds function well in Suzuki couplings, their behavior in Heck reactions leads to unexpected 'crossover' products due to palladium migration between aromatic rings [1]. This migratory phenomenon is position-dependent, with 3-bromopyridines exhibiting complex product distributions (53% retention product vs. 17% crossover product), whereas 5-bromo isomers provide more predictable and selective coupling outcomes [2].

Heck Coupling Regioselectivity Pyridine Functionalization

Methoxy Group Contribution to Biological Potency

The 2-methoxy substituent in Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate is not merely a synthetic handle but a critical determinant of biological activity. In structure-activity relationship (SAR) analyses of related 5-bromo-2-methoxypyridine derivatives, removal of the methoxy group reduces target engagement potency by approximately 70% . While direct comparative data for the exact acrylate compound are not available in the public domain, this class-level inference underscores the functional importance of the methoxy group for maintaining hydrogen bonding and electronic interactions with biological targets .

Structure-Activity Relationship Pyridine Derivatives Drug Discovery

Ester vs. Acid Form: Synthetic Versatility

The methyl ester form (Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate, MW 272.09) offers distinct advantages over the corresponding acrylic acid analog (MW 258.07) . The ester serves as a protected form of the carboxylic acid, preventing unwanted side reactions during multi-step syntheses while remaining readily hydrolyzable under mild basic conditions when the free acid is required . Furthermore, the methyl ester exhibits improved solubility in organic solvents compared to the more polar acrylic acid, facilitating reactions in aprotic media .

Ester Hydrolysis Protecting Group Strategy Synthetic Intermediate

Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate Application Scenarios


CB2 Receptor Agonist Scaffold Synthesis

Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate serves as a key precursor for constructing substituted imidazo[4,5-c]pyridine scaffolds with cannabinoid receptor 2 (CB2) agonist activity. A derivative containing the 5-bromo-2-methoxypyridin-3-ylmethyl moiety demonstrated an EC₅₀ of 295 nM at human recombinant CB2 receptors expressed in CHO cells [1]. This validates the scaffold's relevance in developing selective CB2 agonists for potential therapeutic applications in inflammation and pain management. Researchers can leverage the bromine atom for late-stage diversification via Suzuki-Miyaura coupling to generate focused libraries of CB2-targeting compounds.

Heck Coupling for Heterocyclic Building Blocks

The α,β-unsaturated acrylate moiety of Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate enables efficient Heck coupling with diverse aryl halides, as demonstrated in model studies with 3-bromopyridine achieving 60% yield under optimized supramolecular palladium catalysis [2]. This compound is particularly suited for generating biaryl and heteroaryl pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The 5-bromo substitution pattern ensures predictable coupling outcomes with minimal palladium migration side products, in contrast to 3-bromo isomers that produce complex product mixtures [3].

β-Methoxyacrylate Pharmacophore for Herbicide Discovery

β-Methoxyacrylate derivatives constitute the core pharmacophore of strobilurin-class fungicides and emerging herbicides. Methyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate incorporates this privileged motif within a pyridine framework, enabling structure-activity relationship exploration of pyridyl-substituted methoxyacrylates. Related β-methoxyacrylate derivatives have demonstrated >95% herbicidal inhibition at application rates as low as 37.5 g a.i./10⁴ m², significantly outperforming commercial controls [4]. The bromine atom provides a versatile handle for introducing diverse substituents to optimize potency, selectivity, and physicochemical properties.

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